Benzenemethanamine, 3-fluoro-N-methoxy-

Vue d'ensemble

Description

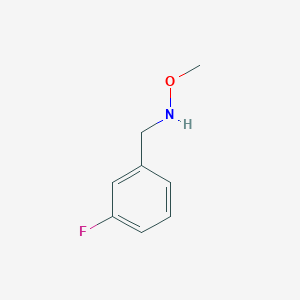

Benzenemethanamine, 3-fluoro-N-methoxy-: is an organic compound with the molecular formula C₈H₁₀FNO. It is a derivative of benzenemethanamine, where a fluorine atom is substituted at the third position of the benzene ring, and a methoxy group is attached to the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable precursor, such as 3-fluorobenzyl chloride, with methoxyamine. This reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate, under reflux conditions.

Reductive Amination: Another method involves the reductive amination of 3-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Benzenemethanamine, 3-fluoro-N-methoxy- can undergo oxidation reactions, typically forming corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine or hydroxylamine derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry:

Synthetic Intermediate: Benzenemethanamine, 3-fluoro-N-methoxy- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmacological Research: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.

Industry:

Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mécanisme D'action

The mechanism of action of benzenemethanamine, 3-fluoro-N-methoxy- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

- Benzenemethanamine, 2-fluoro-N-methoxy-

- Benzenemethanamine, 4-fluoro-N-methoxy-

- Benzenemethanamine, 3-fluoro-N,2-dimethyl-

Comparison:

- Structural Differences: The position of the fluorine atom and the presence of additional substituents can significantly alter the chemical and physical properties of these compounds.

- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects imparted by the substituents.

- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can differ based on their unique properties.

Activité Biologique

Benzenemethanamine, 3-fluoro-N-methoxy- (CAS Number: 12146886) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant studies to provide a comprehensive overview.

- Molecular Formula : C8H10FNO

- Molecular Weight : 155.172 g/mol

- IUPAC Name : (3-fluoro-4-methoxyphenyl)methanamine

- PubChem CID : 12146886

Biological Activity

The biological activity of Benzenemethanamine, 3-fluoro-N-methoxy- has been examined in various studies, highlighting its potential therapeutic applications:

- Antidiabetic Properties : A study investigated a series of benzylamine derivatives, including related compounds, for their antihyperglycemic effects. The structure-activity relationship indicated that modifications such as the introduction of a fluorine atom could enhance the biological activity against diabetes .

- PPAR Activation : Research into peroxisome proliferator-activated receptors (PPARs) has shown that compounds similar to Benzenemethanamine can influence metabolic pathways. PPARα activation is linked to lipid metabolism and insulin sensitivity, which could be beneficial in treating metabolic disorders .

- Neurotransmitter Modulation : Some studies suggest that amine derivatives can act as modulators of neurotransmitter systems, potentially impacting mood and cognitive functions. This opens avenues for exploring their role in neuropharmacology .

Synthesis

The synthesis of Benzenemethanamine, 3-fluoro-N-methoxy- can be achieved through several methods:

- Catalytic Coupling : A method involving the coupling of secondary amines under specific conditions has been developed. This process is efficient and allows for the selective formation of the desired amine products .

Table 1: Synthesis Conditions for Benzenemethanamine Derivatives

| Reaction Component | Amount | Conditions |

|---|---|---|

| Benzylamine | 54 mg | Stirred at 130 °C |

| Cyclohexylamine | 69 mg | Toluene as solvent |

| Catalyst | 3 mol % Ru | Oil bath |

| Time | 16 hours |

Case Study 1: Antidiabetic Activity

A series of experiments were performed to evaluate the antihyperglycemic effects of various benzylamine derivatives. The results indicated that the introduction of a methoxy group and a fluorine atom significantly improved glucose uptake in vitro models.

Case Study 2: PPAR Activation

In vivo studies demonstrated that compounds structurally related to Benzenemethanamine activated PPARα and PPARγ pathways, leading to improved lipid profiles in diabetic mice models. This suggests potential applications in managing obesity-related metabolic disorders.

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-N-methoxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIVOFAFIGZNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478549 | |

| Record name | BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543730-70-7 | |

| Record name | BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.